molecular formula C15H18ClN3O3S2 B2546108 (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1331377-13-9

(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2546108
CAS No.: 1331377-13-9
M. Wt: 387.9
InChI Key: RBRGNTVRVGYXKD-BMRADRMJSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It also contains a pyrrolidine ring, which is a type of secondary amine .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole ring and a pyrrolidine ring, which are likely to contribute to its chemical properties . The presence of the sulfonyl group could also impact its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For instance, the presence of the sulfonyl group could make the compound more polar .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity . Without specific studies on this compound, it’s difficult to predict its safety profile.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its safety profile and mechanism of action if it’s intended to be used as a drug .

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S2/c1-9-6-7-10(16)13-12(9)18(2)15(23-13)17-14(20)11-5-4-8-19(11)24(3,21)22/h6-7,11H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRGNTVRVGYXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3CCCN3S(=O)(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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